2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Benzylthio Group: The 2-chloro-4-fluorobenzylthio group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a benzyl halide.
Functionalization of the Quinazoline Core:
Final Coupling: The final step involves coupling the functionalized quinazoline with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its quinazoline core, this compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or other proteins critical to cellular function. The pathways involved would be those related to the biological activity of the quinazoline core, such as cell signaling or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-((2-chloro-4-fluorobenzyl)thio)acetohydrazide: This compound shares the benzylthio group and has applications in proteomics research.
2-chloro-4-fluorobenzyl ®-2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a similar benzylthio group, used in crystallographic studies.
Uniqueness
2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a benzylthio group, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O2S/c1-17(2)30-25(33)19-9-11-22-24(14-19)31-27(35-16-20-8-10-21(29)15-23(20)28)32(26(22)34)13-12-18-6-4-3-5-7-18/h3-11,14-15,17H,12-13,16H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZMLNWWOVJFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.